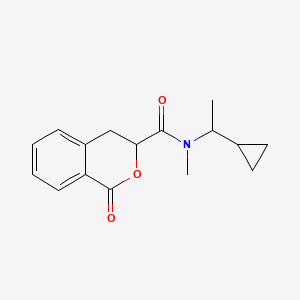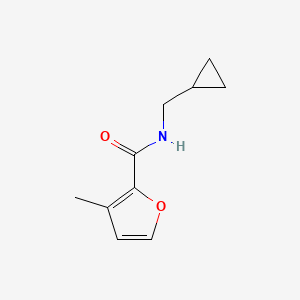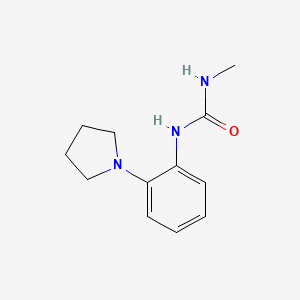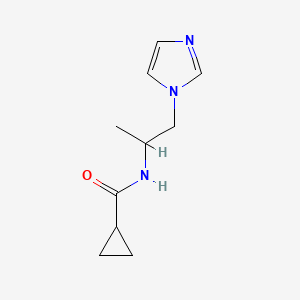
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as CERC-501, is a small molecule drug that has been developed as a potential treatment for a range of neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress responses.
Mecanismo De Acción
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress responses. By blocking this receptor, N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide is thought to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing stress-induced corticosterone release, decreasing anxiety-like behavior, and increasing levels of dopamine and serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide is that it is a selective antagonist of the kappa opioid receptor, which means that it has fewer off-target effects than other drugs that target this receptor. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide. One possibility is to investigate its potential as a treatment for other neuropsychiatric disorders, such as schizophrenia or bipolar disorder. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate or GABA systems. Finally, it may be possible to develop more potent or longer-lasting versions of N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide that could be more effective as a treatment for neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide involves several steps, starting with the reaction of 2,4-dihydroxybenzaldehyde with cyclopropylmethylamine to form a Schiff base. This is then reduced with sodium borohydride to yield the corresponding amine, which is acylated with methyl chloroformate to form the final product.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been the subject of extensive research in preclinical models of neuropsychiatric disorders, including depression, anxiety, and addiction. Studies have shown that it has potential as a treatment for these conditions, as well as for pain and inflammation.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-N-methyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(11-7-8-11)17(2)15(18)14-9-12-5-3-4-6-13(12)16(19)20-14/h3-6,10-11,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADSYWYXOQUYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)


![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)



![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)

